molecular formula C17H24O2 B10753252 Menthyl benzoate CAS No. 6284-35-1

Menthyl benzoate

Cat. No.: B10753252
CAS No.: 6284-35-1
M. Wt: 260.4 g/mol
InChI Key: TTYVYRHNIVBWCB-VNQPRFMTSA-N
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Description

Menthyl benzoate is an organic compound that belongs to the ester family. It is formed by the esterification of menthol and benzoic acid. This compound is known for its pleasant aroma and is commonly used in the fragrance industry. It is a colorless liquid that is poorly soluble in water but miscible with organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Menthyl benzoate is typically synthesized through the esterification of menthol and benzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

Menthol+Benzoic AcidMenthyl Benzoate+Water\text{Menthol} + \text{Benzoic Acid} \rightarrow \text{this compound} + \text{Water} Menthol+Benzoic Acid→Menthyl Benzoate+Water

Industrial Production Methods

In industrial settings, the esterification process is carried out in large reactors where menthol and benzoic acid are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to accelerate the reaction, and the resulting this compound is purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Menthyl benzoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong base like sodium hydroxide, this compound can be hydrolyzed to produce menthol and sodium benzoate.

    Nitration: Electrophilic nitration can occur at the aromatic ring of the benzoate moiety, leading to the formation of nitro derivatives.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.

    Nitration: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Hydrolysis: Menthol and sodium benzoate.

    Nitration: Nitro-menthyl benzoate derivatives.

Scientific Research Applications

Menthyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to produce various derivatives.

    Biology: Studied for its potential use as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of menthyl benzoate involves its interaction with biological membranes and proteins. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, this compound may interact with the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor, which is involved in the sensation of cold and pain relief.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Comparison

Menthyl benzoate is unique due to its menthol moiety, which imparts a distinct cooling sensation and aroma. This differentiates it from other benzoate esters like methyl benzoate, ethyl benzoate, and propyl benzoate, which do not have the same sensory properties.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties make it a valuable compound for research and industrial use.

Properties

CAS No.

6284-35-1

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] benzoate

InChI

InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m1/s1

InChI Key

TTYVYRHNIVBWCB-VNQPRFMTSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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